Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C12H13NO3S. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.
Mechanism of Action
Mode of Action
The presence of the benzothiophene ring, the amino group, and the methoxy group may allow it to bind to different receptors or enzymes, leading to various biological effects .
Biochemical Pathways
Thiophene derivatives have been reported to exhibit antimicrobial activity , suggesting that they may interfere with bacterial cell wall synthesis or other essential processes in microbes.
Pharmacokinetics
The compound’s molecular weight (25131 g/mol) and its lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Based on its structural similarity to other thiophene derivatives, it may exert antimicrobial effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate. For instance, its stability may be affected by storage conditions, as it is recommended to be stored at refrigerated temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methoxybenzothiophene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
- Ethyl 3-amino-5-methoxybenzothiophene-2-carboxylate
- 3-amino-5-methoxybenzothiophene-2-carboxylic acid
- Ethyl 3-amino-5-methoxybenzothiophene-2-carboxamide
Comparison: Ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity and biological activity, making it a valuable target for further research and development .
Properties
IUPAC Name |
ethyl 3-amino-5-methoxy-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-3-16-12(14)11-10(13)8-6-7(15-2)4-5-9(8)17-11/h4-6H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZIQYCFDPABDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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